molecular formula C10H19NO3S2 B13443247 (1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N

(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N

Cat. No.: B13443247
M. Wt: 266.4 g/mol
InChI Key: MXZPGYFBZHBAQM-KHWBWMQUSA-N
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Description

(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N is a thiol-reactive spin label compound. It is used extensively in biochemical and biophysical research to probe the conformation and dynamics of thiolated proteins. The compound is characterized by its paramagnetic nitroxide group, which makes it useful for electron paramagnetic resonance (EPR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N involves several steps:

    Formation of the Pyrroline Ring: The initial step involves the formation of the pyrroline ring through a cyclization reaction.

    Introduction of the Nitroxide Group: The nitroxide group is introduced via oxidation of the corresponding hydroxylamine.

    Attachment of the Methanethiosulfonate Group: The final step involves the attachment of the methanethiosulfonate group to the pyrroline ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes:

    Temperature Control: Maintaining an optimal temperature to facilitate the cyclization and oxidation reactions.

    Purification: Using techniques such as column chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N undergoes several types of chemical reactions:

    Oxidation: The nitroxide group can be oxidized to form oxoammonium cations.

    Reduction: The nitroxide group can be reduced to form hydroxylamines.

    Substitution: The methanethiosulfonate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.

    Substitution: Nucleophiles such as thiols and amines are commonly used in substitution reactions.

Major Products

    Oxidation: Oxoammonium cations.

    Reduction: Hydroxylamines.

    Substitution: Thiolated or aminated derivatives of the compound.

Scientific Research Applications

(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N is widely used in various fields of scientific research:

    Chemistry: Used as a spin label in EPR spectroscopy to study the structure and dynamics of molecules.

    Biology: Employed to investigate the conformational changes in proteins and nucleic acids.

    Medicine: Utilized in the study of protein-protein interactions and the development of therapeutic agents.

    Industry: Applied in the development of new materials and the study of catalytic processes.

Mechanism of Action

The compound exerts its effects through the formation of a covalent bond with thiol groups in proteins. This covalent attachment allows the nitroxide group to act as a spin label, which can be detected using EPR spectroscopy. The molecular targets include cysteine residues in proteins, and the pathways involved are related to the conformational changes and dynamics of the labeled proteins.

Comparison with Similar Compounds

Similar Compounds

    (1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate: The non-isotopically labeled version of the compound.

    (1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-d15: A deuterium-labeled version of the compound.

Properties

Molecular Formula

C10H19NO3S2

Molecular Weight

266.4 g/mol

IUPAC Name

1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrole

InChI

InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i11+1

InChI Key

MXZPGYFBZHBAQM-KHWBWMQUSA-N

Isomeric SMILES

CC1(C=C(C([15N]1O)(C)C)CSS(=O)(=O)C)C

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C

Origin of Product

United States

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